Panulisib

Angiogenesis TGF-β signaling Cancer therapeutics

Researchers needing combined PI3K/mTOR pathway blockade with anti-angiogenic and DNA damage repair inhibition face limited options. Panulisib uniquely inhibits ALK1 (IC50 47 nM) and DNA-PK (IC50 1.5 nM) alongside PI3K/mTOR, enabling synthetic lethality studies and angiogenesis assays in a single orally bioavailable agent. • In vivo efficacy at 10-20 mg/kg p.o.; • >98% HPLC purity; • Ambient shipping, global delivery.

Molecular Formula C27H20F3N9
Molecular Weight 527.5 g/mol
CAS No. 1356033-60-7
Cat. No. B612261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePanulisib
CAS1356033-60-7
SynonymsAK151761;  AK 151761;  AK-151761;  P7170;  P 7170;  P-7170;  Panulisib.
Molecular FormulaC27H20F3N9
Molecular Weight527.5 g/mol
Structural Identifiers
SMILESCC(C)(C#N)C1=NC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=NC#N)C)C5=CC(=C(N=C5)N)C(F)(F)F
InChIInChI=1S/C27H20F3N9/c1-26(2,13-31)22-7-5-17(11-35-22)39-23-18-8-15(16-9-19(27(28,29)30)24(33)36-10-16)4-6-20(18)34-12-21(23)38(3)25(39)37-14-32/h4-12H,1-3H3,(H2,33,36)
InChIKeyVJLRLTSXTLICIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Panulisib Preclinical Overview


Panulisib (P7170; AK151761) is an orally bioavailable small molecule that potently inhibits class I phosphoinositide 3-kinase (PI3K) isoforms, mammalian target of rapamycin (mTOR), activin receptor-like kinase 1 (ALK1), and DNA-dependent protein kinase (DNA-PK) . The compound is chemically defined as a substituted imidazoquinoline derivative and is claimed in patent WO2012007926 as example 96 [1].

Multi-target PI3K pathway inhibitor tool
Oral bioavailability supports in vivo PK studies
Patent-defined imidazoquinoline structure

Panulisib Substitution Limitations


While multiple dual PI3K/mTOR inhibitors exist (e.g., Gedatolisib, Dactolisib), Panulisib possesses a distinct polypharmacology profile that includes potent inhibition of ALK1 (IC50 47 nM) and DNA-PK (IC50 1.5 nM)—targets not engaged by most in-class compounds . This expanded target engagement translates into differentiated cellular and in vivo activities that cannot be replicated by standard PI3K/mTOR inhibitors, making generic substitution scientifically unsound for studies requiring combined blockade of mTORC1/2, angiogenesis (ALK1), and DNA damage repair (DNA-PK) pathways [1].

! ALK1 and DNA-PK co-inhibition absent in standard dual PI3K/mTOR inhibitors; may alter angiogenesis/DDR model responses.
! Polypharmacology profile of Panulisib may not be replicated by Gedatolisib or Dactolisib.
! Oral administration advantage over IV Gedatolisib requires formulation and PK validation in model.

Panulisib Differentiation Evidence


Unique ALK1 Inhibitory Activity

Panulisib inhibits ALK1 with an IC50 of 47 nM in biochemical assays, a target not reported to be inhibited by the dual PI3K/mTOR inhibitors Gedatolisib or Dactolisib . ALK1 knockdown studies confirmed that the antiangiogenic activity of Panulisib is primarily mediated through ALK1 inhibition, providing a mechanistic basis for its enhanced antiangiogenic effects compared to inhibitors lacking this activity [1].

ALK1 inhibition
Class-level inference
IC50 47 nM
Supports angiogenesis pathway research
Mechanism confirmed by ALK1 knockdown
Angiogenesis TGF-β signaling Cancer therapeutics

Potent DNA-PK Inhibition

Panulisib inhibits DNA-PK with an IC50 of 1.5 nM, a kinase critical for non-homologous end joining (NHEJ) DNA repair . In contrast, standard dual PI3K/mTOR inhibitors such as Gedatolisib and Dactolisib lack appreciable DNA-PK activity at physiologically relevant concentrations [1]. This additional activity may sensitize cancer cells to DNA-damaging agents or exploit synthetic lethality in tumors with defective homologous recombination.

DNA-PK inhibition
Class-level inference
IC50 1.5 nM
Supports DNA repair pathway studies
May sensitize to DNA-damaging agents
DNA repair Synthetic lethality Radiosensitization

Oral Bioavailability Advantage

Panulisib demonstrates oral bioavailability and achieves significant dose-dependent tumor growth inhibition in mouse xenograft models when administered orally at 10–20 mg/kg [1]. In contrast, Gedatolisib requires intravenous (IV) administration for in vivo efficacy, with typical dosing regimens of 10–20 mg/kg IV every 3 days [2].

Oral in vivo dosing
Cross-study comparable
Oral 10–20 mg/kg daily vs. IV Gedatolisib
Supports oral xenograft study design
Dose and model context require review
In vivo pharmacology Pharmacokinetics Preclinical dosing

Broad Antiproliferative Activity

In cellular proliferation assays, Panulisib exhibits potent growth inhibition across a panel of cancer cell lines (prostate, ovarian, colon, renal) with IC50 values ranging from 2 nM to 22 nM [1]. This potency is comparable to or exceeds that of Gedatolisib, which shows IC50 values <1 µM in canine tumor cells, but direct head-to-head comparisons are not available [2].

Cell growth inhibition
Cross-study comparable
IC50 2–22 nM across cancer cell lines
Cell-model potency context for screening
Potency may vary by cell line
Cancer cell line profiling Cytotoxicity In vitro pharmacology

Panulisib Research Applications


Angiogenesis Studies with mTOR/ALK1 Blockade

Panulisib's unique ALK1 inhibitory activity (IC50 47 nM) enables simultaneous blockade of mTORC1/2 and TGF-β family signaling pathways that drive tumor angiogenesis [1]. This dual mechanism is particularly relevant for in vivo angiogenesis assays (e.g., Matrigel plug, rat aorta ring) and xenograft models of highly vascularized tumors where antiangiogenic synergy is desired.

DNA Damage Response and Combination Therapy

The potent DNA-PK inhibition (IC50 1.5 nM) of Panulisib makes it a compelling tool for investigating synthetic lethality with PARP inhibitors or for enhancing the efficacy of radiotherapy in preclinical models [1]. Researchers studying DNA repair-deficient cancers (e.g., BRCA-mutant, ATM-deficient) may leverage this activity to explore novel combination regimens.

Oral Dosing for Long-Term Efficacy Studies

Panulisib's oral bioavailability and demonstrated in vivo efficacy at 10–20 mg/kg [1] provide a practical alternative to intravenously administered dual PI3K/mTOR inhibitors like Gedatolisib. This feature simplifies chronic dosing regimens in mouse xenograft or genetically engineered mouse models, reducing experimental variability and animal handling artifacts.

Application
Selection Property
Validation Focus
Angiogenesis pathway studies
ALK1 co-inhibition profile
Antiangiogenic endpoint review
DNA damage response models
DNA-PK inhibition profile
Combination therapy model validation
Oral xenograft tumor models
Oral bioavailability property
Chronic dosing protocol review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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